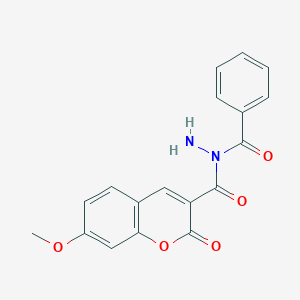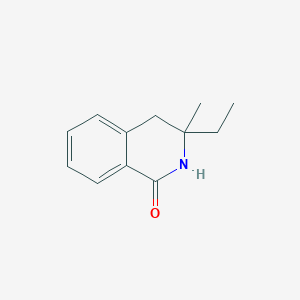
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes an isoquinoline core with ethyl and methyl substituents at the 3-position. Isoquinolinones are known for their diverse biological activities and are often found in various natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one can be achieved through several methods. One common approach involves the visible light-catalyzed green synthesis method, which does not require metal participation. This method uses visible light to stimulate a photocatalyst, leading to the formation of free radicals that facilitate the synthesis of the compound . Another method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the isoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as Lewis acids or Brønsted acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is used in the development of pharmaceuticals targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3,4-dihydroisoquinolin-1-one: Lacks the ethyl substituent but shares similar biological activities.
3-Ethyl-3,4-dihydroisoquinolin-1-one: Lacks the methyl substituent but has comparable chemical properties.
3,4-Dihydroisoquinolin-1-one: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness
3-Ethyl-3-methyl-2,4-dihydroisoquinolin-1-one is unique due to the presence of both ethyl and methyl substituents at the 3-position, which can enhance its biological stability and activity compared to its unsubstituted or singly substituted counterparts .
Eigenschaften
CAS-Nummer |
313661-16-4 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-ethyl-3-methyl-2,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(2)8-9-6-4-5-7-10(9)11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QREIIJPDXSESQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2C(=O)N1)C |
Löslichkeit |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




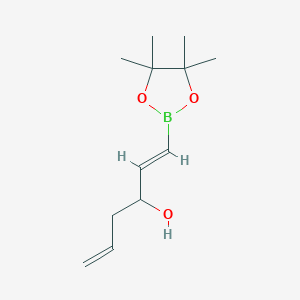
![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
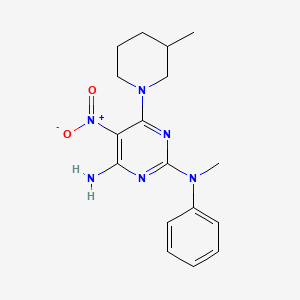

![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
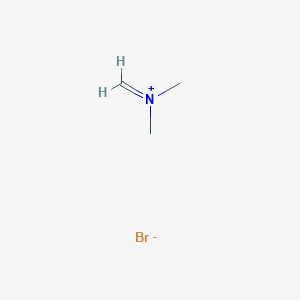
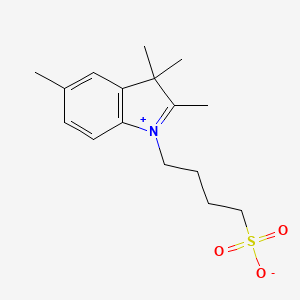

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)

